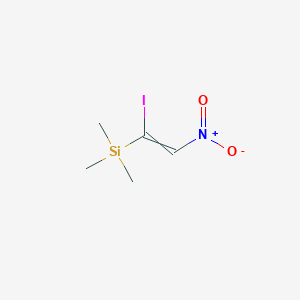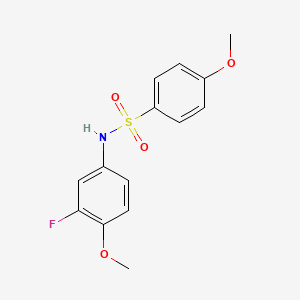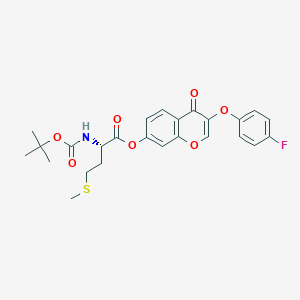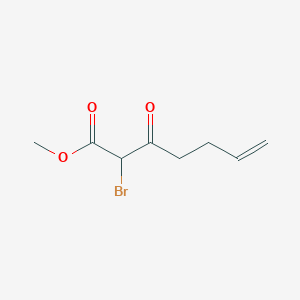![molecular formula C9H12BrNO3 B12631608 3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one CAS No. 922142-87-8](/img/structure/B12631608.png)
3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromomethyl group, a hydroxyimino group, and an oxaspiro ring system. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable spirocyclic ketone with bromine and hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate bromomethyl ketone, which is subsequently converted to the hydroxyimino derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, reduced methyl derivatives, and various substituted spirocyclic compounds.
Scientific Research Applications
3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyimino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)spiro[4.4]nonane: Similar spirocyclic structure but lacks the hydroxyimino group.
2-Butyl-1,3-diazaspironon-1-en-4-one hydrochloride: Contains a spirocyclic structure with different functional groups.
Uniqueness
3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one is unique due to the presence of both bromomethyl and hydroxyimino groups, which impart distinct reactivity and binding properties. This makes it a versatile compound for various chemical and biological applications.
Properties
CAS No. |
922142-87-8 |
|---|---|
Molecular Formula |
C9H12BrNO3 |
Molecular Weight |
262.10 g/mol |
IUPAC Name |
3-(bromomethyl)-9-hydroxyimino-2-oxaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C9H12BrNO3/c10-5-6-4-9(8(12)14-6)3-1-2-7(9)11-13/h6,13H,1-5H2 |
InChI Key |
DPEDDWXAUTYRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NO)C2(C1)CC(OC2=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, methyl ester](/img/structure/B12631534.png)

![1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B12631542.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one](/img/structure/B12631543.png)


![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-2-phenylacetamide](/img/structure/B12631551.png)

![(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid](/img/structure/B12631564.png)
![tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane](/img/structure/B12631583.png)
![N'-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B12631584.png)
